molecular formula C19H19N3O2S B2635232 N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 941905-87-9

N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2635232
CAS No.: 941905-87-9
M. Wt: 353.44
InChI Key: NQRDCTMQQAVEKB-UHFFFAOYSA-N
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Description

N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group, a methoxyphenyl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the condensation of benzylamine with 2-bromo-1-(4-methoxyphenyl)-1H-imidazole-5-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methoxyphenyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Alkyl halides, aryl halides, sodium hydride, and DMF.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, as a potential MAO inhibitor, the compound binds to the active site of the enzyme, preventing the oxidative deamination of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the brain, which is beneficial in the treatment of neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-((5-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-benzyl-2-((5-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-benzyl-2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .

Properties

IUPAC Name

N-benzyl-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)17-12-21-19(22-17)25-13-18(23)20-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRDCTMQQAVEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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